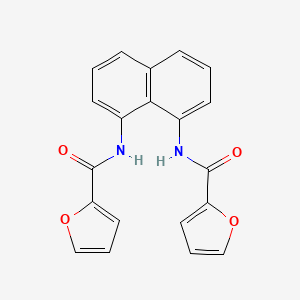

N,N'-1,8-naphthalenediyldi(2-furamide)

Description

N,N'-1,8-Naphthalenediyldi(2-furamide) is a bifunctional aromatic compound featuring a naphthalene backbone substituted with two 2-furamide groups at the 1,8-positions. The 2-furamide moiety consists of a furan ring (a five-membered heterocycle with oxygen) linked to an amide functional group.

Properties

IUPAC Name |

N-[8-(furan-2-carbonylamino)naphthalen-1-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4/c23-19(16-9-3-11-25-16)21-14-7-1-5-13-6-2-8-15(18(13)14)22-20(24)17-10-4-12-26-17/h1-12H,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSXKUJMVDVRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=CC=CO3)C(=CC=C2)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

The compound’s closest structural analogues include:

Key Observations :

- Naphthalenediyldi(2-furamide) differs from phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) in backbone rigidity and electron-withdrawing effects. The naphthalene core enhances π-conjugation, while furamides offer weaker electron-withdrawing capacity compared to phthalimide’s imide groups .

- Compared to ranitidine derivatives (e.g., diamine hemifumarate), the target compound lacks sulfur-containing groups but shares furan-based motifs, which may influence solubility and biological activity .

Reactivity and Stability

Methanolysis Resistance

A critical distinction lies in the stability of 2-furamide groups versus pyridine-based amides. Studies on CeO₂-catalyzed reactions reveal that 2-furamide undergoes methanolysis with a lower energy barrier (−15.2 kJ/mol) compared to picolinamide (−22.4 kJ/mol), making it less stable under methanol-rich conditions . This suggests that N,N'-1,8-naphthalenediyldi(2-furamide) may degrade faster in methanol than pyridine-linked analogues.

| Compound | Methanolysis Energy Barrier (kJ/mol) | Catalytic Efficiency in DMC Synthesis | |

|---|---|---|---|

| 2-Furamide | −15.2 | Moderate (enhances DMC yield) | |

| Picolinamide | −22.4 | High (faster reaction rate) |

Implications: The target compound’s applications in catalysis (e.g., CO₂ conversion) may require stabilizing additives to mitigate methanolysis.

Functional and Catalytic Performance

Role in CO₂ Utilization

However, its performance is inferior to 2-cyanopyridine due to weaker adsorption on CeO₂ surfaces (DFT-calculated adsorption energy: −1.8 eV vs. −2.3 eV) . By analogy, naphthalenediyldi(2-furamide) may exhibit moderate catalytic activity in similar systems but require structural optimization for enhanced stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.